3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile
Description
Properties
IUPAC Name |
3-[2-(2-hydroxyethoxy)ethoxy]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c8-2-1-4-10-6-7-11-5-3-9/h9H,1,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPHEDZQJBZERC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCO)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70906186 | |
| Record name | 3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70906186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10143-54-1 | |
| Record name | 3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10143-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propionitrile, 3-(2-(2-hydroxyethoxy)ethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010143541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70906186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanenitrile, 3-[2-(2-hydroxyethoxy)ethoxy] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.641 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile typically involves the reaction of 3-chloropropanenitrile with diethylene glycol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of diethylene glycol attacks the carbon atom bonded to the chlorine atom in 3-chloropropanenitrile, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of ethers or esters depending on the reagents used.
Scientific Research Applications
3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-substrate interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The hydroxyethoxyethoxy group may facilitate interactions with hydrophilic environments, while the nitrile group can participate in various chemical reactions .
Comparison with Similar Compounds
Comparison with Similar Propanenitrile Derivatives
Structural and Functional Group Variations
The following table compares key structural features, molecular properties, and applications of 3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile with structurally related nitriles:
Key Observations:
Hydrophilicity and Reactivity :
- The hydroxyethoxy group in the target compound enhances water solubility compared to analogs like 3-(2-Methoxyethoxy)propanenitrile, which lacks hydroxyl functionality .
- The trifluoroethoxy group in 3-(2,2,2-Trifluoroethoxy)propanenitrile introduces electronegativity and lipophilicity, favoring applications in fluorinated polymers .
Thermal and Chemical Stability: 3-[2,3-Bis(2-cyanoethoxy)propoxy]propanenitrile exhibits higher thermal stability due to its branched cyanoethoxy groups, making it suitable for high-temperature crosslinking reactions . The absence of hydroxyl groups in 3-Ethoxypropanenitrile simplifies handling but limits its use in reactions requiring nucleophilic hydroxyl sites .
Pharmaceutical Relevance :
- The hydroxy-terminated ethoxy chain in this compound is advantageous for conjugating bioactive molecules (e.g., PEGylation) to improve drug solubility and pharmacokinetics .
Biological Activity
3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile, also known as a compound with the CAS number 10143-54-1, is a chemical with diverse applications in biological research and potential therapeutic uses. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a propanenitrile backbone with hydroxyethoxy substituents. This structure contributes to its solubility and reactivity, making it suitable for various biochemical applications.
The biological activity of this compound primarily involves its interaction with cellular pathways and biomolecules. Research indicates that compounds in this structural class can act as enzyme inhibitors, influencing metabolic pathways that are critical for cellular function.
Potential Mechanisms Include:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes involved in critical metabolic processes, potentially leading to altered cell signaling and growth inhibition.
- Interaction with Receptors: The compound may interact with specific receptors, modulating their activity and influencing downstream biological responses.
Antimicrobial Properties
Research has demonstrated that this compound exhibits antimicrobial activity against various pathogens. For instance, studies have shown effectiveness against:
- Staphylococcus aureus
- Escherichia coli
These findings suggest its potential utility in developing antimicrobial agents.
Anticancer Potential
Emerging studies indicate that this compound may possess anticancer properties. Preliminary investigations have suggested that it can induce apoptosis in cancer cell lines, although further research is needed to elucidate the specific pathways involved.
Case Studies
-
Antimicrobial Efficacy Study:
A study evaluated the antimicrobial efficacy of this compound against bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as a therapeutic agent in treating bacterial infections. -
Cancer Cell Line Study:
In vitro studies on human breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting a mechanism involving programmed cell death.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C7H13NO3 |
| CAS Number | 10143-54-1 |
| Antimicrobial Activity | Effective against S. aureus and E. coli |
| Anticancer Activity | Induces apoptosis in cancer cell lines |
| Solubility | Soluble in water |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
